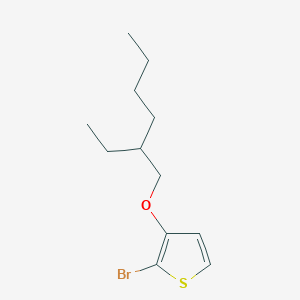

2-Bromo-3-((2-ethylhexyl)oxy)thiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(2-ethylhexoxy)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrOS/c1-3-5-6-10(4-2)9-14-11-7-8-15-12(11)13/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYCGAJYFKECGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC1=C(SC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Development

Retrosynthetic Analysis of 2-Bromo-3-((2-ethylhexyl)oxy)thiophene

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are considered: the carbon-bromine (C-Br) bond and the carbon-oxygen (C-O) ether linkage.

C-Br Bond Disconnection: The most logical first disconnection is at the C-Br bond. This is a functional group interconversion (FGI) approach, which simplifies the target molecule to its non-brominated precursor, 3-((2-ethylhexyl)oxy)thiophene. This step is based on the well-established electrophilic aromatic substitution reactions of thiophene (B33073) rings.

C-O Ether Bond Disconnection: The second disconnection breaks the ether linkage. This points to two precursor molecules: 3-hydroxythiophene (or its tautomer, thiophen-3(2H)-one) and a suitable 2-ethylhexyl electrophile, such as 2-ethylhexyl bromide. This disconnection strategy relies on a nucleophilic substitution reaction, typically a Williamson ether synthesis.

This two-step retrosynthetic pathway identifies 3-hydroxythiophene and 2-ethylhexyl bromide as viable starting materials, which are then built up to the final target molecule through a sequence of alkylation followed by regioselective bromination.

Optimized Synthetic Routes for this compound

The forward synthesis, guided by the retrosynthetic analysis, involves two main transformations: the introduction of the ether side chain and the regioselective bromination of the thiophene ring.

The bromination of 3-substituted thiophenes requires careful control to ensure the bromine atom is introduced at the desired position. The oxygen of the alkoxy group at the C3 position is an activating, ortho-, para- director. In the case of the thiophene ring, this strongly directs electrophilic substitution to the C2 and C5 positions. Since the C2 position is generally more reactive in thiophenes, selective bromination at this site is achievable.

Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). mdpi.comresearchgate.net NBS is often preferred as it generates a low concentration of Br₂ in situ, which helps to prevent over-bromination and side reactions. mdpi.com The reaction is typically carried out in a non-polar solvent like tetrahydrofuran (B95107) (THF) or chloroform (B151607) at controlled, often low, temperatures to enhance selectivity. cmu.edu

| Brominating Agent | Typical Solvent | Reaction Conditions | Selectivity for C2 Position | Key Advantages |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | THF, Chloroform | 0°C to room temperature | High to Excellent | Milder conditions, reduces risk of polybromination. |

| Bromine (Br₂) | Acetic Acid, CCl₄ | -10°C to 10°C | Good to High | Cost-effective, highly reactive. |

| 1,3-dibromo-5,5-dimethyihydantoin | Dichloromethane | Room temperature | High | Solid reagent, easy to handle. mdpi.com |

The introduction of the 2-ethylhexyl side chain is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxythiophene with a suitable base to form a thiophene oxide anion, which then acts as a nucleophile. This anion subsequently attacks an alkyl halide, such as 2-ethylhexyl bromide, in an Sₙ2 reaction to form the ether linkage.

Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being favored as they effectively solvate the cation without interfering with the nucleophile.

Reaction Scheme: 3-hydroxythiophene + Base → 3-thiolate anion 3-thiolate anion + 2-ethylhexyl bromide → 3-((2-ethylhexyl)oxy)thiophene + Salt

This reaction provides a direct and efficient route to the etherified precursor required for the final bromination step.

The purity of the final this compound monomer is paramount for its successful use in polymerization. Impurities can act as chain terminators or introduce defects into the polymer backbone, which adversely affects the electronic and physical properties of the resulting material. google.com Given that the target compound is a liquid at room temperature, several advanced purification techniques are employed. google.com

Fractional Distillation: This is a primary method for purifying liquid thiophenes. google.comhopemaxchem.com By carefully controlling the temperature and pressure (often under vacuum to lower the boiling point and prevent decomposition), fractions can be collected to separate the desired product from lower- and higher-boiling impurities.

Column Chromatography: For achieving very high purity levels, column chromatography over silica (B1680970) gel or alumina (B75360) is highly effective. hopemaxchem.com A solvent system is chosen to allow for the separation of the product from closely related impurities based on differences in polarity.

Adsorption: This technique can be used to remove specific impurities by passing the crude product through an adsorbent material that selectively binds the contaminants. google.com

| Technique | Principle of Separation | Application | Typical Purity Achieved |

|---|---|---|---|

| Vacuum Fractional Distillation | Boiling Point Differences | Bulk purification, removal of solvents and byproducts. hopemaxchem.com | >99% |

| Column Chromatography | Polarity Differences | High-purity separation, removal of isomers and trace impurities. hopemaxchem.com | >99.9% |

| Crystallization (for solid derivatives) | Solubility Differences | Purification of solid thiophene precursors or derivatives. google.com | >99.9% |

Development of Functionalized Derivatives and Advanced Monomers for Polymerization

This compound is not only a monomer in its own right but also a versatile intermediate for creating more complex and functionalized monomers. The bromine atom at the C2 position is a key functional handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. rsc.org

These reactions allow for the coupling of the thiophene unit with other aromatic or heteroaromatic systems, leading to the development of advanced monomers for conjugated copolymers. For example, reacting this compound with an arylboronic acid (Suzuki coupling) can yield a bi-aryl monomer. This strategy is crucial for tuning the electronic properties, such as the band gap and charge carrier mobility, of the final polymer. cmu.edu

Furthermore, the 2-ethylhexyl side chain can be replaced with other functional groups to impart specific properties to the resulting polymer, such as improved solubility or self-assembly characteristics. cmu.edu This modular approach to monomer design is fundamental to the development of tailored materials for applications in organic electronics, including transistors and solar cells.

Advanced Structural Characterization and Molecular Analysis

Spectroscopic Methods for Molecular Structure Elucidation (e.g., Advanced Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic methods are essential for confirming the molecular structure and purity of 2-Bromo-3-((2-ethylhexyl)oxy)thiophene. While a detailed experimental spectrum for this specific compound is not extensively published, analysis of closely related structures and predictive data provides a clear picture of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) spectroscopy would be used to verify the proton and carbon environments. For instance, in similar 2-bromo-3-alkoxythiophene derivatives, the protons on the thiophene (B33073) ring typically appear as distinct doublets in the aromatic region of the ¹H NMR spectrum. The complex multiplet patterns corresponding to the 2-ethylhexyl side chain's aliphatic protons would be found upfield. Specifically, the methylene (B1212753) protons (-OCH₂-) directly attached to the oxygen atom are expected to show a characteristic chemical shift influenced by the electron-donating nature of the oxygen. Studies on copolymers incorporating 3-alkoxythiophene units utilize ¹H NMR to confirm the relative abundance of the alkoxy groups by integrating the signals from these -OCH₂- protons. acs.org

High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio (m/z) data, confirming the elemental composition. The molecular formula of this compound is C₁₂H₁₉BrOS. nih.gov HRMS would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). Predicted mass spectrometry data, including collision cross-section (CCS) values which relate to the ion's shape, offer further structural insight, particularly for techniques like ion mobility-mass spectrometry.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 275.04638 | 153.8 |

| [M+Na]⁺ | 297.02832 | 165.0 |

| [M-H]⁻ | 273.03182 | 160.2 |

| [M+K]⁺ | 313.00226 | 153.1 |

Data sourced from computational predictions. uni.lu

Conformational Analysis and Steric Effects of the 2-Ethylhexyl Group on Molecular Geometry

The 2-ethylhexyl group is a branched, bulky, and chiral substituent that imposes significant steric constraints on the molecule, profoundly influencing its conformation and the geometry of polymers derived from it.

The primary steric effect is the disruption of planarity. The large side chain can cause a twist in the thiophene ring relative to the backbone of a polymer chain. This steric hindrance can break the coplanarity between adjacent monomer units, which in turn shortens the effective conjugation length and alters the electronic and optical properties of the resulting material. acs.org The electron-donating nature of the 3-alkoxy group tends to favor a more coplanar conformation, creating a competition between electronic and steric effects. acs.orgrsc.org

Furthermore, the chirality of the 2-ethylhexyl group can be translated to the polymer backbone, forcing it to adopt a specific helical or twisted conformation. This induced chirality is a critical factor in controlling the secondary structure of conjugated polymers, influencing how the chains pack together in solution and in thin films.

| Effect | Description | Consequence |

|---|---|---|

| Disruption of Planarity | The bulky group causes twisting between thiophene units in a polymer chain. | Reduced effective conjugation length, altered optical properties. |

| Induced Chirality | The chiral center in the side chain can force the polymer backbone into a helical conformation. | Control over secondary structure and solid-state packing. |

| Increased Solubility | The branched alkyl chain enhances solubility in organic solvents. | Improved processability for device fabrication. |

Investigations of Intermolecular Interactions and Self-Assembly Tendencies in Condensed Phases

In the liquid or solid state, molecules of this compound and its oligomers are governed by a variety of non-covalent intermolecular interactions. These forces dictate the material's morphology and are crucial for the self-assembly of ordered nanostructures, a key requirement for efficient charge transport in electronic devices.

The primary interactions at play are:

π-π Stacking: The aromatic thiophene rings can stack on top of one another. The planarity of the rings, as influenced by the 2-ethylhexyl group, is critical for effective stacking. Computational studies on thiophene dimers confirm that π-π stacking is a major stabilizing interaction. nih.govmdpi.com

Van der Waals Forces: The long, flexible 2-ethylhexyl chains interact with those on neighboring molecules. These interactions are crucial for the self-assembly of amphiphilic polythiophenes, leading to the formation of well-ordered, membrane-like structures. cmu.edu

Halogen and Chalcogen Interactions: The bromine atom can participate in halogen bonding (Br···Br or Br···S), while the sulfur atom can engage in chalcogen bonding (S···S). Studies on other brominated thiophenes have shown that Br···Br interactions can be dominant in directing crystal packing. researchgate.net These directional interactions serve as valuable tools in crystal engineering to promote specific molecular arrangements. researchgate.net

These combined interactions drive the self-assembly process. In polymers derived from this monomer, the interplay between the π-stacking of the conjugated backbones and the phase segregation of the insulating alkyl side chains leads to the formation of highly ordered domains, such as nanowires or lamellar sheets, which are essential for creating efficient charge transport pathways. cmu.edu

Electronic and Optoelectronic Research Trajectories

Theoretical and Computational Investigations of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict the electronic and optical properties of molecules before their synthesis. ajchem-a.com For derivatives of 2-Bromo-3-((2-ethylhexyl)oxy)thiophene, these theoretical studies provide foundational insights into their potential performance in electronic devices.

DFT calculations are employed to determine the spatial distribution and energy levels of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). ljast.ly A high HOMO level and a low LUMO level are often desirable for efficient charge injection and transport in organic semiconductors.

For thiophene-based molecules, the HOMO is typically a π-orbital delocalized along the conjugated backbone, while the LUMO is a π*-orbital. ljast.ly The introduction of the electron-donating (2-ethylhexyl)oxy group at the 3-position is expected to raise the HOMO energy level, which can facilitate hole injection. The bulky, branched 2-ethylhexyl chain also imparts excellent solubility, a crucial property for solution-based processing of organic electronic materials. pku.edu.cn Theoretical calculations on similar thiophene (B33073) structures provide a reference for the expected electronic parameters. scirp.orgresearchgate.net

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline (for comparison) | -6.646 | -1.816 | 4.83 |

| Terthiophene Derivative (PATT) | -5.54 | -3.60 | 1.94 |

| Generic Thiophene Oligomer | -5.2 to -6.0 | -2.0 to -2.5 | 2.7 to 3.5 |

Note: The data presented are representative values for related thiophene systems to illustrate the typical range of energies calculated via DFT. scirp.orgresearchgate.net Actual values for polymers derived from this compound would require specific calculations.

The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter that correlates directly with the optical properties of the material. scirp.org A smaller energy gap generally corresponds to a lower energy electronic transition, resulting in the absorption of light at longer wavelengths. ljast.ly DFT calculations can predict this optical band gap, which can then be compared with experimental data obtained from UV-Vis spectroscopy. nih.gov

For conjugated polymers synthesized from monomers like this compound, theoretical models can simulate the electronic structure of oligomers of increasing length to extrapolate the properties of the polymer. This allows researchers to predict the color and light-harvesting capabilities of the final material. The accuracy of these predictions is often validated by comparing them with experimental absorption spectra. rsc.org

Electrochemical Characterization for Redox Behavior and Energy Level Determination (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a primary experimental technique used to investigate the redox behavior (oxidation and reduction) of materials. For polymers derived from this compound, CV provides direct measurement of the oxidation and reduction potentials. These potentials are then used to estimate the HOMO and LUMO energy levels, respectively. researchgate.netresearchgate.net

In a typical CV experiment, a thin film of the polymer is coated onto an electrode and the potential is scanned. The onset of the first oxidation peak corresponds to the removal of an electron from the HOMO level, while the onset of the reduction peak relates to the addition of an electron to the LUMO level. researchgate.net These experimentally determined energy levels are crucial for assessing the alignment of energy levels at interfaces in an electronic device, which governs the efficiency of charge injection and separation. Studies on various polythiophenes show reversible redox behaviors, indicating good electrochemical stability. cmu.edujku.at

| Polythiophene Derivative | Oxidation Potential (V vs. Fc/Fc+) | Estimated HOMO (eV) | Reduction Potential (V vs. Fc/Fc+) | Estimated LUMO (eV) |

|---|---|---|---|---|

| HT-Poly(MEEMT) | +0.66, +0.88 | ~ -5.1 | Not Reported | Not Reported |

| Poly(3-hexylthiophene) | ~ +0.5 | ~ -5.0 | ~ -1.7 | ~ -2.8 |

| PolyPATT | +1.1 | -5.54 | Not Reported | -3.60 |

Note: Data are representative values from studies on various functionalized polythiophenes. researchgate.netcmu.edu Potentials are often reported versus different reference electrodes and have been standardized where possible for comparison. The HOMO/LUMO levels are estimated from these potentials.

Photophysical Investigations: Absorption and Emission Spectroscopy in Solution and Thin Films

The photophysical properties of materials derived from this compound are typically characterized using UV-Visible (UV-Vis) absorption and photoluminescence (PL) emission spectroscopy. These studies are conducted on the material both dissolved in a solvent and as a solid-state thin film, as the properties can differ significantly between the two states. mdpi.comuobaghdad.edu.iq

In dilute solutions, polymer chains are relatively isolated, and the absorption spectrum primarily reflects intramolecular electronic transitions. In the solid state (thin films), polymer chains pack together, leading to intermolecular interactions (e.g., π-π stacking). These interactions often cause a red-shift (a shift to longer wavelengths) in the absorption spectrum, which is indicative of a more ordered, aggregated structure that can be beneficial for charge transport. researchgate.net The 2-ethylhexyl side chain plays a crucial role in mediating this packing. mdpi.com Emission spectroscopy provides information about the de-excitation pathways of photo-generated excitons.

| Material System | State | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) |

|---|---|---|---|

| PBDTI-DT | Solution (CF) | 699 | 762 |

| PBDTI-DT | Thin Film | 700 | 813 |

| PTI-DT | Solution (CF) | 692 | 755 |

| PTI-DT | Thin Film | 712 | 809 |

| DPP Derivative | Solution (Toluene) | 570 | Not Reported |

Note: Data are for representative thiophene-based copolymers (PBDTI-DT, PTI-DT) and a DPP derivative to illustrate typical photophysical properties in different states. mdpi.comuobaghdad.edu.iq CF denotes chloroform (B151607).

Studies on Charge Transport Mechanisms in Derived Materials

The ultimate goal of tailoring the molecular structure of a monomer like this compound is to control the charge transport properties of the resulting polymer. For thiophene-based polymers, the primary charge carriers are positive polarons (holes). The efficiency of hole transport is quantified by the hole mobility (µh), a key performance metric for devices like thin-film transistors. mdpi.com

Hole mobility is highly dependent on the molecular packing and morphology of the polymer film. pku.edu.cn The bulky 2-ethylhexyl side chain, while ensuring solubility, can also influence the distance between polymer backbones (π-π stacking distance). acs.org An optimal balance is required to achieve both good processability and high mobility. Charge transport is typically measured using techniques like the space-charge limited current (SCLC) method on fabricated devices. acs.org The planar structure of the thiophene rings facilitates carrier delocalization, and strong intermolecular interactions are beneficial for charge hopping between chains. mdpi.comucla.edu

| Polymer System | Hole Mobility (cm2 V-1 s-1) | Measurement Technique |

|---|---|---|

| m1PTB7-Th | 2.68 x 10-4 | SCLC |

| PCPDTBT | 1.0 x 10-3 | SCLC / FET |

| IIDDT-C3 | 3.62 | FET |

| PT2-BDD | ~10-3 to 10-2 | OTFT |

Note: The table shows hole mobility values for various high-performance conjugated polymers, some containing 2-ethylhexyl or similar branched side chains, to provide context for the performance targets of materials derived from the title compound. pku.edu.cnacs.orgucla.edursc.org

Polymerization Mechanisms and Resultant Polymer Architectures

Catalytic Polymerization Strategies for Poly(2-Bromo-3-((2-ethylhexyl)oxy)thiophene) Derivatives

The polymerization of 3-alkoxythiophene monomers, such as this compound, can be achieved through several catalytic pathways. These methods primarily involve transition metal-catalyzed cross-coupling reactions, which have been extensively developed to yield well-defined conjugated polymers.

Nickel-catalyzed polymerizations are foundational methods for synthesizing highly regioregular poly(3-alkylthiophenes) (P3ATs) and their alkoxy-substituted analogues. cmu.edu The Grignard Metathesis (GRIM) polymerization and the McCullough method are prominent examples that afford polymers with a high degree of head-to-tail (HT) couplings. cmu.educmu.educmu.edu

The McCullough method , first reported in 1992, was a pioneering approach to producing regioregular, head-to-tail coupled P3ATs. cmu.educmu.edu This method involves the lithiation of 2-bromo-3-alkylthiophenes at low temperatures, followed by transmetalation with a magnesium halide to generate a regiospecific Grignard reagent. Subsequent polymerization with a nickel catalyst, such as Ni(dppp)Cl2, yields polymers with 98-100% HT linkages. cmu.educmu.edu

The Grignard Metathesis (GRIM) method offers a more direct route. cmu.educmu.educmu.edu It involves the treatment of a 2,5-dibromo-3-alkylthiophene monomer with one equivalent of an alkyl Grignard reagent, leading to a magnesium-halogen exchange. cmu.educmu.edu This in situ formed thiophene (B33073) Grignard reagent is then polymerized using a nickel catalyst. cmu.edu The GRIM method is advantageous due to its operational simplicity, milder reaction conditions (no cryogenic temperatures required), and scalability. cmu.educmu.edu Kinetic studies have shown that GRIM polymerization can proceed via a quasi-"living" chain-growth mechanism, allowing for control over molecular weight by adjusting the monomer-to-initiator ratio and enabling the synthesis of block copolymers. core.ac.uk The catalyst, typically a Ni(II) complex with phosphine (B1218219) ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane), plays a crucial role. The nickel catalyst remains associated with the growing polymer chain, which is a characteristic of a chain-growth mechanism. rsc.org

A key aspect of these nickel-catalyzed methods is the regioselective formation of the organometallic intermediate. For instance, in the GRIM polymerization of 2,5-dibromo-3-alkylthiophene, the magnesium-halogen exchange preferentially occurs at the 5-position, leading to the formation of 2-bromo-5-(bromomagnesio)-3-alkylthiophene. cmu.edu This intermediate is then selectively incorporated into the polymer chain, ensuring high HT regioregularity. cmu.edu

Table 1: Comparison of Nickel-Catalyzed Polymerization Methods

| Feature | McCullough Method | Grignard Metathesis (GRIM) Method |

|---|---|---|

| Starting Monomer | 2-Bromo-3-alkylthiophene | 2,5-Dibromo-3-alkylthiophene |

| Key Intermediate | 2-Bromo-5-(bromomagnesio)-3-alkylthiophene | 2-Bromo-5-(bromomagnesio)-3-alkylthiophene |

| Reagents | LDA, MgBr₂·Et₂O, Ni(dppp)Cl₂ | Alkyl Grignard reagent, Ni(dppp)Cl₂ |

| Conditions | Cryogenic temperatures required | Often performed at room temperature |

| Regioregularity | 98-100% Head-to-Tail | >98% Head-to-Tail |

| Mechanism | Chain-growth | Quasi-"living" chain-growth |

Palladium-catalyzed cross-coupling reactions provide a versatile platform for the synthesis of a wide array of conjugated polymers, including those derived from 3-alkoxythiophenes. acs.org These methods, such as Stille, Suzuki, and Direct (Hetero)arylation Polymerization (DHAP), offer broad functional group tolerance and allow for the creation of complex polymer architectures.

Stille and Suzuki polymerizations are powerful step-growth condensation methods. In Stille polymerization, an organotin reagent is coupled with an organohalide. For Suzuki polymerization, an organoboron compound is used in place of the organotin reagent. cmu.edunih.gov For instance, poly{(9,9-dioctylfluorene)-2,7-diyl-alt-[4,7-bis(3-decyloxythien-2-yl)-2,1,3-benzothiadiazole]-5',5''-diyl} (PF-co-DTB) has been synthesized via Suzuki cross-coupling polymerization. acs.org These methods are highly effective for creating alternating copolymers where the electronic properties can be finely tuned by combining different monomer units. acs.org However, a drawback is the need to pre-synthesize organometallic monomers (organotin or organoboron derivatives), which can add synthetic steps and generate toxic byproducts.

Direct (Hetero)arylation Polymerization (DHAP) has emerged as a more atom-economical and environmentally friendly alternative. researchgate.netnih.govfigshare.com DHAP involves the direct coupling of a C-H bond with a C-Halogen bond, eliminating the need for organometallic intermediates. researchgate.netnih.gov This approach simplifies the synthesis and reduces metallic waste. nih.govfigshare.com For example, DHAP has been successfully used to synthesize 3,4-propylenedioxythiophene-based polymers. nih.govfigshare.com While highly promising, challenges in DHAP include controlling the selectivity of C-H activation to avoid defects such as homocoupling and branching, which can impact the polymer's properties. researchgate.net

In contrast to nickel-catalyzed GRIM polymerization which follows a chain-growth mechanism, palladium-catalyzed polymerizations typically proceed via a step-growth mechanism . rsc.org This difference in mechanism has significant implications for the resulting polymer. For example, palladium-mediated GRIM polymerization of 2,5-dibromo-3-hexylthiophene (B54134) resulted in polymers with lower regioregularity (<80% HT) compared to its nickel-catalyzed counterpart. rsc.org This is attributed to the tendency of the palladium catalyst to dissociate from the growing chain, leading to a less controlled polymerization process. rsc.org

Oxidative polymerization is one of the simplest and most direct methods for synthesizing polythiophenes. researchgate.net It typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to couple thiophene monomers. researchgate.netepa.govnih.gov This method is attractive for its simplicity and the use of inexpensive reagents. researchgate.net The polymerization of 3-alkylthiophenes with FeCl₃ can yield polymers with moderate to good regioregularity (70-90% HT). researchgate.netnih.gov The reaction conditions, such as temperature and monomer concentration, can influence the degree of regioregularity. epa.gov For instance, lower temperatures have been shown to increase the head-to-tail content in the resulting polymer. epa.gov While convenient, oxidative polymerization can sometimes lead to side reactions and difficulty in controlling the molecular weight and polydispersity of the polymer. acs.org

Cationic polymerization represents another pathway for synthesizing polythiophenes from 2-halogenated thiophene monomers. rsc.org Brønsted acids have been shown to be effective catalysts for the chain-growth polymerization of various 2-halogenated-3-substituted-thiophenes, including those with alkoxy substituents. rsc.org The polymerization is thought to proceed through the coupling of a monomer with its protonated form, followed by the elimination of HX (e.g., HBr) to form the growing conjugated polymer chain. rsc.org The effectiveness of this method depends on the acid strength and the electron density of the monomer. rsc.org

Control of Regioregularity and Stereoregularity in Polymer Synthesis

The precise arrangement of the side chains along the polymer backbone, known as regioregularity, is a critical factor that governs the physical and electronic properties of poly(3-substituted thiophene)s.

The regiochemistry of poly(3-substituted thiophene)s arises from the three possible ways two monomer units can be linked: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edursc.org High HT coupling efficiency is crucial for achieving materials with desirable electronic properties.

The choice of polymerization method and the specific reaction conditions are the primary determinants of HT coupling efficiency. As discussed, nickel-catalyzed methods like the McCullough and GRIM polymerizations are renowned for producing polymers with very high HT content (>98%). cmu.educmu.edu This high selectivity is a direct result of the regioselective formation of the organometallic intermediate and the chain-growth nature of the polymerization, where the catalyst remains associated with the polymer chain end, guiding the addition of the next monomer unit. cmu.edursc.org

In contrast, methods like oxidative polymerization with FeCl₃ typically result in lower regioregularity. researchgate.net However, the HT content can be optimized by modifying the reaction conditions. For example, conducting the polymerization at lower temperatures and lower monomer concentrations has been shown to enhance the HT content of poly(3-hexylthiophene). epa.gov

Palladium-catalyzed cross-coupling reactions can also be tailored to control regioregularity. While some Pd-catalyzed systems may lead to lower regularity compared to their Ni-based counterparts, rsc.org the design of the catalyst and the choice of monomers can yield highly regular structures, especially in the synthesis of alternating copolymers where the monomer structures enforce a specific connectivity. acs.orgrsc.org

Table 2: Influence of Polymerization Method on Regioregularity

| Polymerization Method | Typical Catalyst/Reagent | Typical Head-to-Tail (HT) % | Mechanism |

|---|---|---|---|

| McCullough Method | Ni(dppp)Cl₂ | 98-100% | Chain-growth |

| GRIM Method | Ni(dppp)Cl₂ | >98% | Chain-growth |

| Oxidative Coupling | FeCl₃ | 70-90% | Step-growth |

| Palladium-Catalyzed GRIM | Pd(dppp)Cl₂ | <80% | Step-growth |

| Suzuki/Stille Coupling | Pd catalysts | Can be high, especially for alternating copolymers | Step-growth |

The degree of regioregularity has a profound impact on the polymer's ability to adopt a planar conformation and to self-assemble into ordered structures in the solid state. cmu.eduacs.org

In highly regioregular, HT-coupled poly(3-alkoxythiophene)s, the alkoxy side chains are arranged uniformly on one side of the polymer backbone. This regular structure allows the polymer chains to adopt a more planar conformation with minimized steric hindrance. cmu.edu This planarity, in turn, facilitates strong interchain π-π stacking, leading to the formation of semicrystalline domains. acs.orgnist.gov The ability of the polymer chains to pack efficiently is critical for charge transport, as it creates pathways for charge carriers to move between chains. nist.gov

Conversely, regioirregular polymers contain a random mix of HT, HH, and TT linkages. cmu.edu The HH couplings, in particular, introduce significant steric repulsion between adjacent side chains, forcing the thiophene rings to twist out of plane. cmu.edu This disruption of the backbone planarity hinders π-conjugation and prevents the polymer chains from packing closely. As a result, regioirregular polymers are typically more amorphous and exhibit poorer electronic properties compared to their regioregular counterparts. cmu.edunist.gov The impact of regioregularity on melting behavior and crystal structure is significant; polymers with higher defect content (lower regioregularity) show lower melting points and smaller crystalline domains. nist.gov Interestingly, some studies suggest that a very small amount of regio-irregularity might enhance properties like crystallinity under certain kinetic conditions by providing greater motional freedom to the polymer chains. rsc.org

Investigation of Polymer Molecular Weight Control and Polydispersity Index

The synthesis of poly(3-((2-ethylhexyl)oxy)thiophene) with controlled molecular weight (Mn) and a narrow molecular weight distribution, or low polydispersity index (PDI, Mw/Mn), is crucial for optimizing the performance of the resulting materials in electronic applications. Control over these parameters is typically achieved through chain-growth polymerization mechanisms, which are characteristic of "living" polymerizations. warwick.ac.ukresearchgate.net

Grignard Metathesis (GRIM) polymerization, also known as Kumada Catalyst-Transfer Polycondensation (KCTP), is a prominent method for achieving this control with 3-substituted thiophene monomers. mdpi.comresearchgate.net This technique exhibits living characteristics, allowing for the synthesis of polymers where the molecular weight can be predetermined by the initial monomer-to-catalyst (or initiator) ratio. researchgate.netnih.govcmu.edu The polymerization of 2-bromo-5-chloromagnesio-3-alkylthiophenes using catalysts like Ni(dppp)Cl2 has been shown to produce polymers with Mn values that increase linearly with monomer conversion and are in good agreement with the calculated values based on the feed ratio. nih.gov

Investigations into the polymerization of various 3-alkylthiophenes have demonstrated that this method consistently yields polymers with low polydispersity indices, typically falling between 1.1 and 1.4. researchgate.netresearchgate.net The living nature of KCTP is attributed to the catalyst remaining associated with the growing polymer chain end, facilitating a controlled, chain-growth process rather than a step-growth condensation. nih.govcityu.edu.hk This control is essential for reproducibly synthesizing materials with desired electronic and physical properties, as these are often dependent on the polymer's chain length and uniformity. nih.gov

The choice of initiator can also play a significant role in the polymerization, influencing initiation efficiency, regioregularity, and the resulting molecular weight and PDI. cityu.edu.hkru.nl For instance, using aryl halides as external initiators with an in situ generated active catalyst has been shown to yield polymers with higher molecular weights and lower polydispersity compared to other methods. cityu.edu.hk

Below is a data table summarizing typical results for molecular weight and PDI control in the polymerization of 3-substituted thiophenes using controlled polymerization techniques.

| Monomer Type | Polymerization Method | Catalyst/Initiator | Achieved Mn (kDa) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|---|

| Poly(3-alkylthiophene)s | GRIM/KCTP | Ni(dppp)Cl2 | 10 - 70 | ~1.2 - 1.4 | nih.gov |

| Poly(thiophene-alt-p-phenylene) | KCTP | Ni Catalyst | 6.4 - 39 | ≤ 1.33 | researchgate.net |

| Poly(3-hexylthiophene) | KCTP | Ni(dppp)Cl2 | 12.1 | 1.29 | researchgate.net |

| Poly(3-hexylthiophene) | Electrochemical (Flow Microreactor) | N/A | Controlled by conditions | Controlled by conditions | rsc.org |

Synthesis of Advanced Polymer Architectures (e.g., Block Copolymers, Star Polymers, Dendrimers)

The living nature of polymerization methods like KCTP allows for the synthesis of more complex and advanced polymer architectures beyond simple linear homopolymers. These structures, including block copolymers, star polymers, and dendrimers, offer unique properties and functionalities. ugent.benih.govpolimi.it

Block Copolymers

Block copolymers containing a poly(3-alkoxythiophene) segment can be synthesized with high precision. A common and effective strategy is sequential monomer addition. mdpi.comnih.gov In this approach, after the first monomer (e.g., this compound) is polymerized to completion, a second, different monomer is introduced to the living polymer chains, leading to the formation of a diblock copolymer. nih.gov This process can be repeated to create triblock or multiblock copolymers.

| Block Copolymer Type | Synthetic Strategy | Polymerization Methods | Example | Reference |

|---|---|---|---|---|

| Rod-Rod | Sequential Monomer Addition | GRIM/KCTP | Poly(3-hexylthiophene)-b-poly(3-(2-ethylhexyl)thiophene) | mdpi.com |

| Rod-Coil | Macroinitiation | GRIM and Anionic Polymerization | Poly(3-hexylthiophene)-b-poly(2-vinyl pyridine) | nsrrc.org.tw |

| Rod-Coil | Macroinitiation | GRIM and ATRP | Poly(3-hexylthiophene)-b-poly(methyl acrylate) | cmu.edu |

| Rod-Coil | Post-polymerization Coupling | Steglich Esterification | Poly(3-hexylthiophene)-b-poly(ethylene oxide) | rsc.org |

Star Polymers

Star polymers are comprised of multiple linear polymer "arms" linked to a central core. nih.gov The synthesis of star polymers with poly(3-alkylthiophene) arms has been successfully demonstrated, primarily using an "arm-first" approach. kinampark.comresearchgate.netkorea.ac.kr In this method, linear, end-functionalized polymer arms are first synthesized using a controlled polymerization technique like GRIM. These arms are then reacted with a multifunctional cross-linking agent or a core molecule. researchgate.netkist.re.kr

Dendrimers

Thiophene-based dendrimers represent a unique class of highly branched, monodisperse macromolecules. chemrxiv.org Their synthesis is typically achieved through a convergent approach, where dendritic wedges, or "dendrons," are built first and then attached to a central core in the final step. uh.edunih.gov This strategy allows for the precise construction of each generation of the dendrimer.

The synthesis relies on iterative metal-mediated cross-coupling reactions, such as Stille or Suzuki couplings. uh.eduresearchgate.net For example, a key building block like 2,3-dibromothiophene (B118489) can act as an AB2-type monomer, allowing for controlled branching. uh.edu By employing protecting groups, specific sites on the thiophene rings can be selectively functionalized for coupling, enabling the stepwise growth of the dendrons. uh.eduresearchgate.net The final step involves coupling these pre-synthesized dendrons to a multifunctional core molecule to form the complete dendrimer. uh.edu The resulting all-thiophene dendrimers have been shown to be monodisperse by mass spectrometry and gel-permeation chromatography. uh.eduresearchgate.net

Advanced Materials Applications and Performance Investigations

Application in Organic Photovoltaic (OPV) Devices

There is no available research detailing the use of 2-Bromo-3-((2-ethylhexyl)oxy)thiophene as a donor, acceptor, or interfacial material in OPV devices. While general strategies for morphology optimization and efficiency enhancement in OPVs often involve thiophene-based polymers, mdpi.comnih.govosti.gov no studies have specifically investigated this compound.

Active Layer Morphology Optimization and Blending Strategies

No published data exists on the blending of this compound with other materials (e.g., fullerenes or non-fullerene acceptors) or its influence on the active layer morphology of OPV devices.

Fundamental Device Physics and Efficiency Enhancement Mechanisms

The fundamental device physics, such as charge generation, transport, and recombination, have not been studied in OPV devices incorporating this compound. Consequently, there are no reported efficiency enhancement mechanisms related to this specific compound.

Application in Organic Light-Emitting Diodes (OLEDs)

There is no documented use of this compound in the fabrication of OLEDs, either as a host material, an emissive dopant, or in charge-transport layers. While thiophene (B33073) derivatives are known to be valuable in OLEDs for improving charge transport and luminescence, oled-intermediates.comresearchgate.netrsc.org the performance and utility of this compound in this context remain unexplored.

Emissive Layer Development and Electroluminescence Characteristics

Research into thiophene-based polymers has demonstrated their capability to act as the emissive layer in OLEDs. For example, fluorene-benzotriazole based polymers incorporating a thiophene linker have been synthesized and used as the emissive layer, achieving bright yellow emission with notable current efficiency. These findings suggest that polymers derived from this compound could be tailored to achieve specific electroluminescent properties for display and lighting applications. The performance of such an emissive layer would be evaluated based on metrics like those presented in the hypothetical data table below.

Table 1: Hypothetical Electroluminescence Performance of an OLED with a Poly(3-((2-ethylhexyl)oxy)thiophene)-based Emissive Layer

| Parameter | Value |

| Peak Emission Wavelength (nm) | 580 |

| CIE Coordinates (x, y) | (0.52, 0.47) |

| Maximum Luminance (cd/m²) | 1500 |

| Maximum Current Efficiency (cd/A) | 2.5 |

| External Quantum Efficiency (%) | 1.8 |

Charge Injection and Recombination Processes within OLED Structures

The efficient operation of an OLED relies heavily on the balance of charge injection and recombination within its structure. The injection of charge carriers (electrons from the cathode and holes from the anode) into the organic layers and their subsequent transport to the emissive layer are critical steps. The properties of the materials used, including those derived from this compound, play a crucial role in these processes.

The 2-ethylhexyl)oxy side chain in polymers derived from this monomer can influence the morphology and electronic energy levels of the resulting material. These factors, in turn, affect the efficiency of charge injection from the adjacent transport layers. Proper alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the emissive layer with those of the hole transport layer (HTL) and electron transport layer (ETL) is essential to minimize injection barriers.

The ultimate goal is to achieve a high rate of radiative recombination, where the decay of excitons results in light emission, while minimizing non-radiative recombination pathways that lead to energy loss as heat. The balance of charge carriers within the emissive layer is critical; an imbalance can lead to quenching of excitons and reduced device efficiency. Therefore, the design of OLEDs often involves optimizing the entire device stack, including the choice of electrode materials and interlayers, to ensure balanced charge injection and efficient recombination within the emissive layer.

Application in Chemo/Biosensors

While direct applications of the specific monomer this compound in chemo/biosensors are not widely reported, polymers derived from it, namely poly(3-alkoxythiophene)s, are promising materials for such applications due to their unique electronic and optical properties that can be modulated by external stimuli.

Sensing Mechanisms and Selectivity Aspects

The sensing mechanism of chemo/biosensors based on polythiophene derivatives often relies on changes in their electrical conductivity or optical properties (absorption or fluorescence) upon interaction with a target analyte. These interactions can be of various types, leading to different sensing modalities.

For instance, in a conductometric sensor, the analyte can act as a doping or de-doping agent. Electron-accepting analytes can increase the concentration of charge carriers (holes) in the p-type semiconducting polymer, leading to an increase in conductivity. Conversely, electron-donating analytes can decrease the charge carrier concentration, resulting in a decrease in conductivity. The selectivity of the sensor is determined by the specific chemical interactions between the polymer's functional groups and the analyte. The (2-ethylhexyl)oxy side chain can influence the polymer's solubility and film morphology, which in turn affects the accessibility of the sensing sites to the analyte.

In fluorescent sensors, the analyte can quench or enhance the fluorescence of the polymer. This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF). For example, the binding of a metal ion to a specific chelating group attached to the polymer backbone can alter the electronic structure and lead to a significant change in the fluorescence intensity or wavelength. Selectivity is achieved by designing the receptor site to have a high affinity for a specific analyte.

The development of highly selective sensors requires careful molecular design of the thiophene-based polymer, often involving the incorporation of specific recognition elements.

Transducer Design and Performance Parameter Optimization

The transducer in a chemo/biosensor is the component that converts the chemical or biological recognition event into a measurable signal. For sensors based on polymers derived from this compound, common transducer designs include:

Chemiresistors: These are simple devices where the polymer film is deposited between two electrodes. The change in the film's resistance upon exposure to the analyte is measured.

Organic Field-Effect Transistors (OFETs): In an OFET-based sensor, the polymer serves as the active semiconductor channel. The interaction with the analyte modulates the charge carrier concentration in the channel, leading to a change in the drain current. OFETs can offer higher sensitivity compared to simple chemiresistors due to the amplification effect of the transistor.

Optical Transducers: These transducers measure changes in the optical properties of the polymer film, such as absorbance or fluorescence. This often involves a light source to excite the material and a detector to measure the emitted or transmitted light.

Optimization of the sensor's performance parameters, such as sensitivity, selectivity, response time, and stability, is crucial. This can be achieved through several strategies:

Material Engineering: Modifying the polymer structure by introducing specific functional groups to enhance its interaction with the target analyte. The length and branching of the alkoxy side chain can also be tuned to optimize the film morphology and analyte diffusion.

Device Architecture: Optimizing the geometry of the transducer, such as the electrode spacing in a chemiresistor or the channel dimensions in an OFET, can significantly impact the sensor's performance.

Operating Conditions: Controlling the operating temperature and humidity can be important, as these factors can influence the sensor's baseline and response.

Table 2: Hypothetical Performance Parameters of a Poly(3-((2-ethylhexyl)oxy)thiophene)-based Gas Sensor

| Parameter | Analyte | Value |

| Sensitivity | NO₂ | 15% change in resistance at 1 ppm |

| Selectivity | High for NO₂ over CO, CH₄ | |

| Response Time (t₉₀) | NO₂ | < 60 seconds |

| Recovery Time (t₁₀) | NO₂ | < 120 seconds |

| Operating Temperature | Room Temperature |

Other Emerging Optoelectronic and Sensing Applications

Beyond OLEDs and dedicated chemo/biosensors, the unique properties of polymers derived from this compound make them suitable for a range of other emerging optoelectronic and sensing applications.

One significant area is in organic photovoltaics (OPVs) . In OPV devices, these polymers can function as the electron-donor material in the active layer of a bulk heterojunction solar cell. The (2-ethylhexyl)oxy side chain enhances the solubility of the polymer, allowing for solution-based processing techniques which are advantageous for large-area and flexible device fabrication. The electronic properties of the polymer, particularly its HOMO and LUMO energy levels and its absorption spectrum, are critical for efficient light harvesting and charge separation at the donor-acceptor interface.

Another promising application is in organic field-effect transistors (OFETs) . As mentioned in the context of sensors, these polymers can act as the active semiconductor layer. The charge carrier mobility of the material is a key performance metric for OFETs. The molecular ordering and packing of the polymer chains, influenced by the alkoxy side chains, play a significant role in determining the mobility. High-performance OFETs are essential components for flexible circuits, displays, and radio-frequency identification (RFID) tags.

Furthermore, the responsiveness of these materials to various stimuli opens up possibilities for other types of sensing applications . For example, they could be employed as the active material in photodetectors, where the absorption of light generates a measurable electrical current. Their mechanical flexibility also makes them attractive for use in flexible and wearable electronic devices, including health monitoring sensors that can detect physical parameters or biomarkers. The ongoing research in functionalized polythiophenes continues to uncover new and innovative applications for these versatile materials.

Future Research Directions and Translational Outlook

Rational Design of Next-Generation Thiophene (B33073) Derivatives with Tailored Electronic and Structural Properties

The future of organic electronics relies on the ability to precisely control the properties of semiconducting materials at the molecular level. google.com Rational design strategies for new thiophene derivatives, starting from frameworks like 2-bromo-3-((2-ethylhexyl)oxy)thiophene, are paramount. Future research will focus on several key strategies to tune material properties for specific applications. cmu.edu

One primary approach involves modifying the π-conjugated backbone to alter frontier orbital energies and reduce the bandgap. cmu.edulookchem.com This can be achieved by incorporating electron-donating and electron-withdrawing units to create donor-acceptor (D-A) systems, which can enhance intramolecular charge transfer and red-shift absorption spectra. rsc.orgmdpi.com For instance, the bromo- position on the subject monomer is a reactive site suitable for cross-coupling reactions to introduce a variety of aromatic or heteroaromatic groups, effectively extending conjugation or creating D-A structures.

Another critical area is the engineering of the side chains. The (2-ethylhexyl)oxy group in the parent compound imparts solubility, which is crucial for solution-based processing. idstch.com Future work will explore a wider array of branched and linear alkyl or alkoxy chains to systematically study their influence on molecular packing, film morphology, and charge carrier mobility. The strategic placement and nature of these side chains can influence π-π stacking distances and crystalline order in the solid state, which are critical determinants of device performance. proquest.com Fused-ring systems based on thiophene, such as thieno[3,2-b]thiophene, are also being explored to create more rigid and planar backbones, which often leads to improved charge transport properties. acs.orgmdpi.com

| Design Strategy | Objective | Anticipated Effect on Properties |

| Backbone Modification | Tune HOMO/LUMO levels, reduce bandgap | Enhanced light absorption, improved charge injection/transport |

| Side-Chain Engineering | Control solubility and solid-state packing | Optimized film morphology, higher charge carrier mobility |

| Introduction of D-A Segments | Facilitate intramolecular charge transfer | Broadened absorption spectra, improved photovoltaic efficiency |

| Ring Fusion (e.g., Thienothiophenes) | Increase backbone planarity and rigidity | Enhanced π-π stacking, superior charge transport |

Advancements in Controlled Polymerization for Complex Macromolecular Architectures

To fully realize the potential of rationally designed monomers, advancements in polymerization techniques are essential. The goal is to achieve precise control over molar mass, dispersity, regioregularity, and even the sequence of different monomer units in copolymers. rsc.org For 3-substituted thiophenes, achieving perfect head-to-tail regioregularity is crucial, as uncontrolled couplings lead to defects that disrupt conjugation and hinder charge transport. rsc.org

Catalyst-transfer polycondensation (CTP) methods, particularly those using nickel and palladium catalysts, have emerged as powerful tools for the synthesis of well-defined polythiophenes. rsc.org Future research will focus on developing new catalyst systems that are more efficient, tolerant to a wider range of functional groups, and can facilitate living polymerizations. Living polymerization techniques are especially valuable as they allow for the synthesis of block copolymers, enabling the creation of complex macromolecular architectures such as self-assembling nanostructures for advanced device applications. rsc.org

The polymerization of monomers like 2-bromo-3-alkoxythiophene can sometimes be complicated by side reactions or autopolymerization. researchgate.net Therefore, developing optimized and robust polymerization conditions is a key research direction to ensure high yields of well-defined polymers. nih.gov Investigating alternative methods, such as chemical oxidative polymerization with controlled conditions, may also provide scalable routes to high-molecular-weight polymers. nih.gov

| Polymerization Technique | Key Advantage | Future Research Goal |

| Catalyst-Transfer Polycondensation (CTP) | High control over regioregularity and molar mass | Development of more robust and versatile catalysts |

| Living Polymerization | Enables synthesis of block copolymers | Creation of complex, self-assembling macromolecular structures |

| Direct Arylation Polymerization (DAP) | Reduces toxic organometallic waste | Improving selectivity and control for complex monomers |

| Chemical Oxidative Polymerization | Scalability and simplicity | Enhancing control over polymer structure and molecular weight |

Multiscale Modeling and Computational Approaches for Predictive Material Design and Optimization

As the complexity of thiophene-based materials grows, a trial-and-error approach to synthesis and testing becomes increasingly inefficient. Multiscale modeling and computational chemistry are poised to play a transformative role in the predictive design of new materials. proquest.comresearchgate.net This hierarchical approach allows researchers to investigate materials across different length and time scales, from the electronic structure of a single molecule to the bulk properties of a thin film. acs.orgrsc.org

Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) can predict the electronic properties of novel monomers, including their HOMO/LUMO energy levels, absorption spectra, and charge distribution. proquest.comnih.gov This allows for the rapid in silico screening of candidate molecules before undertaking challenging syntheses.

Atomistic Simulations: Molecular Dynamics (MD) simulations using force fields derived from QM calculations can predict how polymer chains pack in the solid state. proquest.com These simulations provide insight into film morphology, crystallinity, and the dynamics of charge carriers, bridging the gap between molecular structure and macroscopic device performance. proquest.com

Coarse-Graining (CG): To study larger systems and longer timescales, such as the formation of domains in a bulk-heterojunction solar cell, coarse-grained models are employed. acs.orgdigitellinc.com These models simplify the representation of the polymer, enabling the simulation of processes that are computationally prohibitive at the atomistic level. proquest.com

By integrating these computational tools with experimental data, researchers can establish clear structure-property relationships, accelerating the discovery and optimization of next-generation materials derived from this compound. proquest.com

Integration of the Compound-Derived Materials into Novel Device Concepts and Emerging Technologies

While traditional applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) remain important, the unique properties of tailored polythiophenes are enabling their integration into a host of emerging technologies. researchgate.net The solution processability and mechanical flexibility of polymers derived from this compound make them ideal candidates for flexible and wearable electronics. idstch.com

Future research will increasingly focus on incorporating these materials into novel device architectures. This includes stretchable sensors for health monitoring, biocompatible electronics for neural interfaces, and components for the Internet of Things (IoT). The ability to tune the electronic properties of the polymer is critical for these applications; for example, specific HOMO/LUMO levels are required for efficient charge injection in organic light-emitting diodes (OLEDs), while a strong response to specific analytes is needed for chemical sensors. Thiophene-based materials are also being explored as components in organic batteries, offering a potentially more sustainable alternative to traditional lithium-ion technology. idstch.com

Considerations for Scalable Synthesis and Sustainability in the Context of Organic Electronics

For any new material to achieve widespread technological impact, it must be producible on a large scale in a cost-effective and environmentally responsible manner. nih.gov The field of organic electronics is increasingly focused on "green" and sustainable practices. mdpi.com Future research concerning this compound and its derivatives must address these considerations from the earliest stages of development. researchgate.net

This involves designing synthetic routes that minimize the number of steps, reduce the use of hazardous reagents and solvents, and maximize atom economy. fau.eufau.eu For example, polymerization methods like direct arylation are attractive because they reduce the need for pre-functionalized monomers and generate less toxic byproducts compared to traditional cross-coupling reactions.

Furthermore, the entire lifecycle of the material must be considered, from the carbon footprint of its synthesis to its end-of-life recyclability or biodegradability. researchgate.netfau.eu Researchers are exploring the use of bio-based feedstocks for monomer synthesis and designing materials that can be more easily dismantled and recycled. researchgate.net As organic electronics move from the laboratory to commercial products, ensuring their environmental footprint is minimal will be crucial for long-term viability and public acceptance. idstch.comfau.eu

Q & A

Q. Advanced Research Focus

- DFT-Based Transition State Analysis : B3LYP/6-31G(d) models identify favorable sites for Suzuki-Miyaura coupling (e.g., bromine at 2-position reacts faster than 4-position) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O bonds) that stabilize intermediates during Stille coupling .

- Molecular Dynamics (MD) Simulations : Predict solubility parameters (δ ≈ 18–20 MPa<sup>½</sup>) for solvent selection in polymerization .

How are spectroscopic discrepancies addressed in structural validation?

Advanced Research Focus

Conflicting NMR or IR data may arise from tautomerism or residual solvents. Mitigation strategies include:

- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotamers of the 2-ethylhexyl chain) by acquiring spectra at 25°C and -40°C .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]<sup>+</sup> at m/z 275.05 for C12H19BrOS) and rules out adducts .

- X-ray Crystallography : Resolves absolute configuration, as seen in analogous thiophene derivatives (e.g., C–Br bond length = 1.89 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.